molecular formula C19H22N2O4S B5183973 N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5183973
M. Wt: 374.5 g/mol
InChI Key: GQSGRNFPSRQJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as AMG 837, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMG 837 belongs to the class of sulfonylurea receptor agonists and has been shown to have a positive impact on glucose metabolism in preclinical studies.

Mechanism of Action

AMG 837 exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta cells. This binding leads to the closure of the KATP channel, which then results in depolarization of the beta cell membrane and subsequent insulin secretion.
Biochemical and Physiological Effects:
AMG 837 has been shown to have several biochemical and physiological effects. In preclinical studies, AMG 837 has been shown to improve glucose-stimulated insulin secretion, enhance glucose uptake in peripheral tissues, and improve glucose tolerance. Additionally, AMG 837 has been shown to reduce fasting glucose levels and improve beta cell function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMG 837 in lab experiments is its specificity for the SUR1 subunit of the KATP channel. This specificity allows for the selective activation of insulin secretion in pancreatic beta cells, making it an ideal tool for studying the mechanisms of insulin secretion. However, one of the limitations of using AMG 837 in lab experiments is its potential toxicity. While AMG 837 has been shown to be well-tolerated in preclinical studies, its safety profile in humans is not yet fully understood.

Future Directions

There are several potential future directions for AMG 837 research. One potential direction is the development of more potent and selective sulfonylurea receptor agonists for the treatment of type 2 diabetes mellitus. Additionally, further studies are needed to fully understand the safety profile of AMG 837 in humans and to determine its potential therapeutic applications in the treatment of other metabolic disorders. Finally, studies are needed to determine the long-term effects of AMG 837 on glucose metabolism and insulin secretion.

Synthesis Methods

AMG 837 can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of N~1~-allyl-N~2~-(3-methoxyphenyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium hydride and allyl bromide to obtain the final product, N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

Scientific Research Applications

AMG 837 has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. Several studies have shown that AMG 837 improves glucose-stimulated insulin secretion and enhances glucose uptake in peripheral tissues. Additionally, AMG 837 has been shown to improve glucose tolerance and reduce fasting glucose levels in animal models.

properties

IUPAC Name

2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-12-20-19(22)14-21(16-6-5-7-17(13-16)25-3)26(23,24)18-10-8-15(2)9-11-18/h4-11,13H,1,12,14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSGRNFPSRQJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

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